N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid
Beschreibung
Discovery and Early Research of Polymyxins
The journey of polymyxins began in 1947 with their independent discovery by three different laboratories. frontiersin.org These antibiotics are naturally produced by the Gram-positive bacterium Paenibacillus polymyxa (formerly known as Bacillus polymyxa). nih.govnih.gov The initial discovery yielded several types of polymyxins, designated A, B, C, D, and E. oup.com Due to more favorable efficacy and toxicity profiles, only polymyxin (B74138) B and polymyxin E (colistin) were ultimately developed for clinical use. oup.comnih.gov
Polymyxin B was first described in 1947, and polymyxin E (colistin) was identified in 1949. microbiologyresearch.org By the late 1950s, polymyxins were introduced into clinical practice. frontiersin.orgtandfonline.com However, their use began to decline in the 1970s due to concerns about nephrotoxicity (kidney damage) and neurotoxicity (nerve damage), especially as newer, less toxic antibiotics became available. oup.comfrontiersin.orgmdpi.com
Re-emergence in Antimicrobial Research Against Multidrug-Resistant Gram-Negative Pathogens
The 21st century has witnessed a dramatic increase in infections caused by multidrug-resistant (MDR) Gram-negative bacteria, creating a critical shortage of effective antibiotics. oup.comnih.gov This crisis has prompted a re-evaluation of older antibiotics, leading to the resurgence of polymyxin B as a last-resort therapy. oup.comfrontiersin.orgnih.gov
Polymyxin B has demonstrated rapid, potent bactericidal activity against a range of clinically significant MDR Gram-negative pathogens, including:
Pseudomonas aeruginosa oup.comnih.gov
Acinetobacter baumannii oup.comnih.gov
Klebsiella pneumoniae oup.comnih.gov
Escherichia coli frontiersin.org
Enterobacter species frontiersin.org
The increasing prevalence of carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa, and Klebsiella pneumoniae has further solidified the role of polymyxins in modern medicine. frontiersin.org Fortunately, acquired resistance to polymyxin B in these "superbugs" is still relatively uncommon, although it is an area of growing concern. oup.comnih.gov The reintroduction of polymyxin B into clinical practice has been crucial in managing infections that are resistant to nearly all other available antibiotics. tandfonline.comoup.com
Structural Overview within the Polymyxin Class
Polymyxin B is a complex lipopeptide antibiotic. nih.govfrontiersin.org Its structure is characterized by a cyclic decapeptide, meaning it is composed of ten amino acids. mdpi.com Seven of these amino acids form a cyclic ring, while the remaining three form a linear side chain. frontiersin.orgwikipedia.org This side chain is acylated at the N-terminus by a fatty acid tail. mdpi.com
Polymyxin B and colistin (B93849) (polymyxin E) are structurally very similar. The primary difference between them is a single amino acid at position 6 of the peptide ring: polymyxin B contains D-phenylalanine, while colistin has D-leucine. microbiologyresearch.orgfrontiersin.org Pharmaceutical preparations of polymyxin B are typically a mixture of several related components, with polymyxin B1 and B2 being the most abundant. oup.comnih.gov These major components differ in their fatty acid tails. nih.gov
Table 1: Structural Comparison of Polymyxin B and Colistin (Polymyxin E)
| Feature | Polymyxin B | Colistin (Polymyxin E) |
|---|---|---|
| Amino Acid at Position 6 | D-Phenylalanine | D-Leucine |
| Core Structure | Cationic cyclic decapeptide with a fatty acid tail | Cationic cyclic decapeptide with a fatty acid tail |
| Key Residues | Multiple L-α,γ-diaminobutyric acid (Dab) residues | Multiple L-α,γ-diaminobutyric acid (Dab) residues |
Structure
2D Structure
Eigenschaften
CAS-Nummer |
1405-20-5 |
|---|---|
Molekularformel |
C56H100N16O17S |
Molekulargewicht |
1301.6 g/mol |
IUPAC-Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(6S,9S,12S,15R)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79;1-5(2,3)4/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80);(H2,1,2,3,4)/t32?,33-,34-,36+,37+,38?,39+,40+,41?,42+,43-,45?,46+;/m1./s1 |
InChI-Schlüssel |
HFMDLUQUEXNBOP-FNGFGNHXSA-N |
Isomerische SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)NC1CCNC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Kanonische SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
1405-20-5 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1405-20-5 |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
7.44e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aerosporin Polymyxin B Polymyxin B Sulfate |
Herkunft des Produkts |
United States |
Molecular Mechanisms of Polymyxin B Sulphate Action
Interaction with Bacterial Cell Envelopes
The initial and most critical interaction of Polymyxin (B74138) B sulphate occurs at the outer membrane of Gram-negative bacteria, a structure largely composed of lipopolysaccharide (LPS). wikipedia.orgfrontiersin.org This interaction is a cascade of events involving electrostatic binding, cation displacement, hydrophobic insertion, and ultimately, membrane permeabilization. mdpi.comnih.gov
Polymyxin B is a polycationic peptide, carrying a net positive charge at physiological pH due to its multiple L-α-γ-diaminobutyric acid (Dab) residues. mdpi.commdpi.com This positive charge is fundamental to its initial interaction with the negatively charged phosphate (B84403) groups of lipid A, a core component of LPS in the outer membrane of Gram-negative bacteria. nih.govpatsnap.comdrugbank.com This strong electrostatic attraction is the first step in the antibiotic's mechanism, anchoring it to the bacterial surface. frontiersin.orgresearchgate.net The specific arrangement of the cationic Dab residues is crucial for this high-affinity binding to the phosphate groups on lipid A. mdpi.com
The binding of Polymyxin B to LPS can induce aggregation of the LPS molecules in a concentration-dependent manner. nih.gov This interaction is not solely dependent on the charge; the core sugars of LPS can also interact with Polymyxin B, potentially "trapping" the molecule and influencing its penetration into the membrane. researchgate.net
The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between the negatively charged phosphate groups of adjacent LPS molecules. patsnap.comnih.gov Polymyxin B, with its high positive charge density, effectively competes with and displaces these cations from their binding sites on the LPS. nih.govpatsnap.comdrugbank.com
The removal of these stabilizing cations leads to a significant destabilization of the outer membrane, increasing its permeability. patsnap.comnih.gov This disruption allows Polymyxin B molecules to gain access to the deeper layers of the cell envelope. patsnap.com Studies have shown that an excess of divalent cations can inhibit the activity of Polymyxin B by competing for the same binding sites on LPS. nih.govresearchgate.net The displacement of these cations is a critical step that weakens the structural integrity of the outer membrane, making it more susceptible to further damage. researchgate.net
Following the initial electrostatic binding and cation displacement, the hydrophobic components of Polymyxin B play a crucial role. The molecule possesses a fatty acyl tail and hydrophobic amino acid residues, such as D-phenylalanine and L-leucine. mdpi.com These hydrophobic domains insert themselves into the lipid A region of the LPS, interacting with the fatty acyl chains of lipid A. mdpi.comnih.govmdpi.com
After successfully traversing the destabilized outer membrane, Polymyxin B reaches the periplasmic space and subsequently interacts with the inner cytoplasmic membrane. patsnap.combiorxiv.org The inner membrane is also a target for Polymyxin B, where it causes further disruption. researchgate.netbohrium.com
The interaction with the inner membrane leads to its permeabilization, creating pores or channels that allow for the leakage of essential intracellular contents such as ions and ATP. patsnap.comfrontiersin.org This loss of cellular components disrupts critical metabolic processes and leads to cell death. patsnap.com Some studies suggest that Polymyxin B can induce lipid exchange between the outer and inner membranes, further compromising membrane function. nih.govnih.gov The permeabilization of the inner membrane is considered the final lethal step in the action of Polymyxin B. frontiersin.org
Inhibition of Bacterial Metabolic Pathways
Beyond the physical disruption of the cell envelope, Polymyxin B sulphate also interferes with essential metabolic processes within the bacterial cell, contributing to its bactericidal effect.
A significant secondary mode of action for Polymyxin B is the inhibition of key enzymes in the bacterial respiratory chain. mdpi.comnih.gov Specifically, Polymyxin B has been shown to inhibit the activity of type II NADH-quinone oxidoreductases (NDH-2). drugbank.comresearchgate.netnih.gov These enzymes are vital for cellular respiration and energy production in many bacteria. nih.gov
The inhibition of NDH-2 by Polymyxin B has been observed in several Gram-negative species, including E. coli, K. pneumoniae, and A. baumannii. mdpi.comnih.gov Studies have indicated that this inhibition is concentration-dependent and follows a mixed or non-competitive inhibition model. nih.govresearchgate.net In Mycobacterium smegmatis, Polymyxin B was also found to inhibit malate:quinone oxidoreductase, another respiratory enzyme. mdpi.com This interference with the respiratory chain disrupts the cell's energy metabolism, further contributing to its demise. frontiersin.org
Disruption of Glycerophospholipid and Fatty Acid Metabolism
Polymyxin B sulphate significantly disrupts the metabolism of glycerophospholipids and fatty acids, which are essential components for maintaining the integrity of the bacterial cell envelope. mdpi.com Its primary mode of action involves disorganizing the bacterial outer membrane, which is largely composed of these lipids. researchgate.net Metabolomic studies on various Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, have revealed that Polymyxin B treatment leads to notable and rapid perturbations in these metabolic pathways. mdpi.comnih.gov
In P. aeruginosa, treatment with Polymyxin B monotherapy resulted in marked perturbations of bacterial membrane lipids, particularly fatty acids (FAs) and glycerophospholipids (GPLs). nih.gov These changes were observed as early as 15 minutes post-treatment. nih.gov Similarly, in A. baumannii, Polymyxin B monotherapy was found to significantly alter key precursors of the bacterial lipid membrane involved in fatty acid elongation and the assembly of glycerolipids. mdpi.com The primary lipid components of the Gram-negative bacterial envelope, such as phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin, are crucial for survival under environmental stress, and their metabolism is a key target of Polymyxin B. mdpi.com
Research findings indicate a significant downregulation of important intermediates required for membrane structure. For instance, treatment of A. baumannii with Polymyxin B in combination therapies led to a significant decrease in the levels of sn-glycerol-3-phosphate, sn-glycero-3-phosphocholine, and sn-glycero-3-phosphoethanolamine. nih.gov In P. aeruginosa, Polymyxin B treatment depleted sn-glycerol-3-phosphate, a vital precursor in phospholipid synthesis, while its upstream substrates, sn-glycerol-3-phosphocholine and sn-glycerol-3-phosphoethanolamine, accumulated. asm.org This disruption highlights the antibiotic's profound impact on the biosynthesis of the bacterial membrane.
The table below summarizes the observed changes in key metabolites following Polymyxin B treatment in different bacterial species, as reported in metabolomic studies.
| Metabolite | Bacterial Species | Observed Change | Reference |
| sn-Glycerol-3-phosphate | P. aeruginosa | Depleted | asm.org |
| sn-Glycerol-3-phosphocholine | P. aeruginosa | Accumulated | asm.org |
| sn-Glycero-3-phosphoethanolamine | P. aeruginosa | Accumulated | asm.org |
| Oleoyl-CoA | A. baumannii | Altered | mdpi.com |
| Phosphatidylethanolamine | A. baumannii | Altered | mdpi.com |
| Palmitoleyl-CoA | P. aeruginosa | Decreased | nih.gov |
| Coenzyme A (CoA) | P. aeruginosa | Decreased | asm.org |
These findings collectively demonstrate that Polymyxin B's bactericidal activity is strongly linked to its ability to cause significant and rapid dysregulation of glycerophospholipid and fatty acid metabolic pathways, leading to compromised membrane integrity. researchgate.netnih.gov
Perturbation of Nucleotide and Amino Acid Biosynthesis Pathways
Polymyxin B sulphate treatment induces significant disturbances in the biosynthesis of nucleotides and amino acids, critical pathways for bacterial growth and replication. nih.govasm.org Metabolomic analyses have shown that exposure to Polymyxin B, particularly in combination with other agents, leads to rapid and substantial alterations in metabolites associated with these pathways in bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. nih.govasm.org
In A. baumannii, combination therapies including Polymyxin B were found to significantly disrupt both pyrimidine (B1678525) and purine (B94841) metabolism within 15 minutes of treatment. nih.gov After one hour, these combination therapies caused a significant reduction in the level of NAD⁺. nih.gov Similarly, in a polymyxin-susceptible strain of K. pneumoniae, treatment led to profound perturbations in amino acid metabolism, particularly affecting intermediates in the arginine and lysine (B10760008) pathways. asm.org For instance, after one hour of exposure, there were both increases and decreases in arginine pathway metabolites, but after four hours, a significant depletion of these metabolites was observed. asm.org
The impact on amino acid metabolism is not limited to a single pathway. Studies have shown that Polymyxin B can affect the metabolism of various amino acids, including histidine and glutamate. asm.orgfrontiersin.org In human lung epithelial cells, Polymyxin B treatment resulted in a significant decrease in histidine metabolites. asm.org In bacteria, the degradation of L-histidine to L-glutamate may be part of the bacterial stress response to the antibiotic. frontiersin.org
The table below details the effects of Polymyxin B on specific metabolites within nucleotide and amino acid biosynthesis pathways.
| Pathway | Metabolite/Intermediate | Organism | Observed Effect | Reference |
| Nucleotide Metabolism | NAD⁺ | A. baumannii | Decreased (in combination therapy) | nih.gov |
| Nucleotide Metabolism | Purine metabolites | A. baumannii | Altered (in combination therapy) | nih.gov |
| Nucleotide Metabolism | Pyrimidine metabolites | A. baumannii | Altered (in combination therapy) | nih.gov |
| Amino Acid Metabolism | Arginine pathway intermediates | K. pneumoniae | Depleted (at 4h) | asm.org |
| Amino Acid Metabolism | Lysine pathway intermediates | K. pneumoniae | Decreased (at 4h) | asm.org |
| Amino Acid Metabolism | Histidine metabolites | Human Lung Cells | Decreased | asm.org |
These perturbations underscore a broader mechanism of action for Polymyxin B that extends beyond simple membrane disruption, impacting fundamental biosynthetic processes essential for bacterial survival. asm.org
Impact on Central Carbon Metabolism
Polymyxin B sulphate exerts a significant impact on the central carbon metabolism of Gram-negative bacteria, affecting key pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate pathway (PPP). asm.orgasm.org These pathways are fundamental for generating energy and providing precursor molecules for various biosynthetic processes.
Metabolomic studies have revealed that Polymyxin B treatment leads to considerable metabolic changes in these central pathways. asm.org In Pseudomonas aeruginosa, Polymyxin B was shown to differentially alter metabolites related to central carbon metabolism. asm.org Notably, Coenzyme A (CoA), which plays a crucial role in the TCA cycle and fatty acid synthesis, was significantly decreased in a susceptible strain. asm.org In combination with other antibiotics like rifampicin (B610482), Polymyxin B significantly perturbed levels of phosphoenolpyruvate (B93156) and pyruvate (B1213749) in the glycolysis pathway, and 2-oxoglutarate and acetyl-CoA in the TCA cycle. researchgate.net
Similarly, in a polymyxin-susceptible strain of Klebsiella pneumoniae, a 1-hour treatment with Polymyxin B significantly altered central carbon metabolism, with notable increases in metabolites within the pentose phosphate pathway and disruptions in glycolysis and the TCA cycle. asm.org After 4 hours of exposure, profound metabolic perturbations were observed across the central carbon metabolism in both susceptible and resistant strains. asm.org
The following table summarizes the impact of Polymyxin B on key metabolites and pathways within central carbon metabolism.
| Pathway | Metabolite | Organism | Observed Change | Reference |
| TCA Cycle | Coenzyme A (CoA) | P. aeruginosa | Decreased | asm.org |
| TCA Cycle | α-Ketoglutaric acid | A. baumannii | Decreased (in combination therapy) | nih.gov |
| TCA Cycle | Citric Acid | A. baumannii | Decreased | nih.gov |
| Glycolysis | Pyruvic Acid | A. baumannii | Decreased (in combination therapy) | nih.gov |
| Glycolysis/Gluconeogenesis | Phosphoenolpyruvate | A. baumannii | Decreased (in combination therapy) | nih.gov |
| Pentose Phosphate Pathway | D-sedoheptulose-7-phosphate | A. baumannii | Altered (in combination therapy) | nih.gov |
| Pentose Phosphate Pathway | D-ribulose-5-phosphate | A. baumannii | Altered (in combination therapy) | nih.gov |
The disruption of central carbon metabolism represents another critical facet of Polymyxin B's mechanism of action, highlighting its ability to cripple the bacterium's core energy and biosynthetic capabilities. asm.orgresearchgate.net
Neutralization of Endotoxin (B1171834) Activity
A crucial aspect of Polymyxin B sulphate's molecular action is its potent ability to bind and neutralize endotoxin, also known as lipopolysaccharide (LPS). researchgate.netwikipedia.org LPS is a major component of the outer membrane of Gram-negative bacteria and a powerful trigger of the inflammatory cascade that can lead to endotoxic shock. researchgate.net
The neutralization mechanism is rooted in the electrostatic interaction between the positively charged Polymyxin B molecule and the negatively charged lipid A portion of LPS. patsnap.comavma.org Polymyxin B is a cationic polypeptide, and it binds with high affinity to the anionic phosphate groups of lipid A. patsnap.comnih.gov This binding displaces the divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), that normally stabilize the LPS layer by cross-linking adjacent LPS molecules. patsnap.com The displacement of these cations destabilizes the outer membrane, but more importantly, it neutralizes the toxic activity of the lipid A moiety. avma.org
By binding avidly to lipid A, Polymyxin B prevents the endotoxin from interacting with its receptors on host immune cells, such as macrophages. avma.org This blockage prevents the initiation of the pro-inflammatory cascade, thereby averting the release of cytokines and other mediators that cause the harmful effects of endotoxemia. avma.orgscispace.com In vitro studies have demonstrated that as little as 1 μg/mL of Polymyxin B can inactivate the endotoxin activity from a variety of aerobic Gram-negative bacteria by one or more logs. nih.gov The endotoxin-neutralizing effect has been shown to be distinct from the antibiotic's direct bactericidal properties. scispace.comnih.gov
The efficacy of Polymyxin B in neutralizing endotoxin is significant, with studies showing a 10,000-fold range in the susceptibility of different endotoxins to inactivation by the antibiotic. nih.gov This potent neutralizing capacity has led to its use in applications such as hemoperfusion with Polymyxin B-immobilized columns to selectively remove circulating endotoxin from the blood. researchgate.net
Synergistic Membrane Sensitization for Other Antimicrobials
Polymyxin B sulphate can act synergistically with other antimicrobial agents by increasing the permeability of the Gram-negative bacterial outer membrane. nih.govd-nb.info This "membrane sensitization" effect allows antibiotics that are normally ineffective against Gram-negative bacteria, or to which the bacteria have become resistant, to penetrate the cell and reach their intracellular targets. nih.govacs.org
The mechanism of sensitization is a direct consequence of Polymyxin B's primary interaction with the outer membrane. By binding to LPS and displacing stabilizing divalent cations, Polymyxin B disrupts the membrane's integrity, creating transient pores or lesions. patsnap.comnih.gov This disruption compromises the outer membrane's function as a selective permeability barrier, facilitating the uptake of other molecules. nih.gov
Even derivatives of Polymyxin B that lack direct bactericidal activity, such as Polymyxin B nonapeptide (PMBN), retain this membrane-permeabilizing capability. wikipedia.orgacs.org PMBN, created by removing the hydrophobic fatty acid tail of Polymyxin B, can still bind to LPS and increase the cell wall's permeability to other antibiotics, although it does not kill the cell on its own. wikipedia.orgwikipedia.org This demonstrates that the initial electrostatic binding and membrane disorganization are key to the synergistic effect. wikipedia.org
Numerous studies have documented this synergy. For example, pretreatment of Escherichia coli with Polymyxin B increases its susceptibility to β-lactam antibiotics and lysozyme, which target peptidoglycan synthesis. nih.gov Combinations of Polymyxin B with antibiotics like miconazole, rifampicin, and others have shown enhanced activity against pathogens such as E. coli and Pseudomonas aeruginosa. researchgate.netd-nb.info This strategy of using Polymyxin B as a sensitizing agent opens possibilities for broadening the spectrum of older antibiotics and overcoming certain mechanisms of antibiotic resistance. acs.org
Mechanisms of Bacterial Resistance to Polymyxin B Sulphate
Lipopolysaccharide (LPS) Modification Strategies
The most common mechanism of polymyxin (B74138) resistance involves the modification of the lipid A component of LPS, which is the primary target of polymyxin B. nih.govfrontiersin.org These modifications reduce the net negative charge of the bacterial outer membrane, thereby decreasing the electrostatic attraction between the cationic polymyxin B molecule and the anionic lipid A. nih.govupol.cz
A primary strategy for reducing the negative charge of lipid A is the addition of cationic molecules to its phosphate (B84403) groups. upol.cznih.gov The two most common modifications are the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN). nih.govupol.cz The addition of L-Ara4N is particularly effective, as it can neutralize the negative charge of a phosphate group. frontiersin.orgnih.gov The modification with pEtN also reduces the negative charge, contributing to resistance, though to a lesser extent than L-Ara4N. nih.gov The presence of these modifications on lipid A hinders the binding of polymyxin B, leading to increased resistance. nih.govnih.gov
The addition of L-Ara4N and pEtN to lipid A is tightly regulated by two-component systems (TCSs), which are sophisticated signaling pathways that allow bacteria to sense and respond to environmental changes. mdpi.comresearchgate.net The most prominent TCSs involved in polymyxin resistance are the PhoP/PhoQ and PmrA/PmrB systems. mdpi.comfrontiersin.org
Environmental signals such as low magnesium concentrations or the presence of cationic antimicrobial peptides can activate the sensor kinase (PhoQ or PmrB), which in turn phosphorylates its cognate response regulator (PhoP or PmrA). mdpi.comnih.gov The phosphorylated response regulator then activates the transcription of genes necessary for the synthesis and transfer of L-Ara4N and pEtN to lipid A. nih.govmdpi.com For instance, the arnBCADTEF operon (also known as pmrHFIJKLM), responsible for the L-Ara4N pathway, is a key target of these regulatory systems. mdpi.comresearchgate.net
In some bacteria like Klebsiella pneumoniae, another TCS, CrrAB, plays a role. mdpi.comscielo.br Mutations in the sensor kinase gene crrB can lead to the upregulation of the pmrAB system, resulting in polymyxin resistance. mdpi.com
Interactive Table: Key Two-Component Systems in Polymyxin B Resistance
| Regulatory System | Sensor Kinase | Response Regulator | Key Regulated Genes/Operons | Function |
| PhoP/PhoQ | PhoQ | PhoP | pmrD, arnBCADTEF | Activates PmrA/PmrB via PmrD; directly or indirectly upregulates L-Ara4N synthesis. mdpi.commicrobiologyresearch.org |
| PmrA/PmrB | PmrB | PmrA | arnBCADTEF, pmrC (eptA) | Upregulates synthesis and addition of L-Ara4N and pEtN to lipid A. nih.govmdpi.com |
| CrrAB | CrrB | CrrA | pmrAB | Mutations in crrB can lead to hyper-expression of the PmrAB system. mdpi.com |
A significant development in polymyxin resistance is the emergence of plasmid-mediated resistance, primarily through the acquisition of mcr (mobilized colistin (B93849) resistance) genes. mdpi.cominfectiologyjournal.com These genes encode phosphoethanolamine transferases that catalyze the addition of pEtN to lipid A. mdpi.comencyclopedia.pub The first such gene discovered, mcr-1, has since been followed by several variants (mcr-2 to mcr-10), all contributing to polymyxin resistance. oup.comasm.org
The transfer of these genes on mobile genetic elements like plasmids allows for rapid and widespread dissemination of resistance among different bacterial species and strains, posing a major public health threat. infectiologyjournal.comencyclopedia.pub The presence of mcr genes on plasmids that also carry other resistance determinants, such as those for carbapenems, is of particular concern. infectiologyjournal.com
Chromosomally-Encoded Resistance Determinants
In addition to the widespread mechanism of LPS modification, resistance to polymyxin B can also arise from mutations within the bacterial chromosome. frontiersin.orgoup.com These mutations can affect the regulatory systems controlling LPS modification or involve other, less characterized genes.
A common chromosomally-encoded resistance mechanism, particularly in Klebsiella pneumoniae, involves mutations in the mgrB gene. scielo.brmicrobiologyresearch.org The MgrB protein is a small negative regulator of the PhoP/PhoQ two-component system. asm.orgasm.org Inactivation of mgrB through various mutations, such as insertions, deletions, or point mutations, leads to the constitutive activation of the PhoP/PhoQ system. microbiologyresearch.orgasm.org This, in turn, results in the upregulation of the L-Ara4N modification pathway and subsequent polymyxin resistance. asm.orgasm.org Inactivation of mgrB by the insertion of mobile genetic elements (insertion sequences) is a frequently observed mechanism in clinical isolates. asm.orgasm.org
Interactive Table: Common Chromosomal Resistance Mechanisms
| Gene | Function | Effect of Mutation | Common in |
| mgrB | Negative regulator of PhoP/PhoQ | Inactivation leads to constitutive PhoP/PhoQ activation and polymyxin resistance. scielo.brasm.org | Klebsiella pneumoniae scielo.brasm.org |
| phoP/phoQ | Two-component system | Missense mutations can lead to constitutive activation and resistance. microbiologyresearch.orgscirp.org | Various Gram-negative bacteria microbiologyresearch.orgscirp.org |
| pmrA/pmrB | Two-component system | Missense mutations can lead to constitutive activation and resistance. frontiersin.orgscirp.org | Various Gram-negative bacteria frontiersin.orgscirp.org |
Recent research has begun to uncover the role of other, nonessential chromosomal genes in polymyxin B resistance. nih.govnih.gov A whole-genome screen in Staphylococcus aureus identified the ATP synthase as being important for polymyxin susceptibility. nih.gov In Klebsiella pneumoniae, a study identified 35 nonessential chromosomal genes, collectively termed the "secondary resistome," that are involved in polymyxin resistance. nih.gov Among these, the deletion of the dedA gene, which encodes a putative integral membrane protein, was shown to restore colistin susceptibility, highlighting its significant role. nih.gov Further investigation is needed to fully elucidate the mechanisms by which these nonessential genes contribute to polymyxin resistance.
Efflux Pump Systems
Efflux pumps are transport proteins that actively extrude a wide range of toxic compounds, including antibiotics, from the bacterial cell, thereby preventing them from reaching their intracellular targets. tandfonline.comresearchgate.net While the primary mechanism of polymyxin resistance involves modification of the outer membrane, several efflux pump systems have been implicated in conferring tolerance or resistance to polymyxin B in various Gram-negative pathogens. nih.govfrontiersin.org These pumps can be either chromosome-encoded, often with a primary housekeeping function, or acquired via mobile genetic elements. tandfonline.com
In Klebsiella pneumoniae, efflux pumps such as AcrAB, KpnEF, and KpnGH have been shown to contribute to polymyxin B resistance. frontiersin.orgresearchgate.netplos.org Deletion of the acrB gene, which encodes a component of the AcrAB-TolC efflux system, renders K. pneumoniae more susceptible to polymyxin B. frontiersin.org This suggests that the pump actively removes the antibiotic from the cell. frontiersin.org Similarly, the KpnEF pump, a member of the small multidrug resistance (SMR) family, and the KpnGH pump from the major facilitator superfamily (MFS) have been associated with reduced susceptibility to polymyxin B, among other antimicrobial agents. nih.govplos.org
In other bacteria, such as Neisseria meningitidis, the MtrC-MtrD-MtrE efflux pump contributes to intrinsic resistance to polymyxin B. nih.govtandfonline.com Studies in Escherichia coli and Acinetobacter baumannii have also pointed to the role of various efflux pumps, including the AcrAB-TolC and EmrAB systems, in polymyxin resistance. frontiersin.orgmdpi.com The overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance. researchgate.net
Table 1: Efflux Pumps Associated with Polymyxin B Resistance
| Efflux Pump System | Bacterial Species | Family | Role in Resistance | References |
|---|---|---|---|---|
| AcrAB-TolC | Klebsiella pneumoniae, Escherichia coli | RND | Contributes to increased resistance. | nih.govfrontiersin.orgfrontiersin.org |
| KpnEF | Klebsiella pneumoniae | SMR | Mutants show increased susceptibility. | nih.govfrontiersin.org |
| KpnGH | Klebsiella pneumoniae | MFS | Inactivation leads to increased susceptibility. | plos.org |
| MtrC-MtrD-MtrE | Neisseria meningitidis | RND | Contributes to intrinsic resistance. | nih.govtandfonline.com |
| EmrAB | Acinetobacter baumannii | MFS | Provides resistance to polymyxins. | mdpi.com |
| RosAB | Yersinia enterocolitica | ABC | Confers tolerance to polymyxin B. | nih.gov |
| VexAB | Vibrio cholerae | RND | Confers tolerance to polymyxin B. | nih.gov |
| NorM | Vibrio parahaemolyticus | MATE | Confers tolerance to polymyxin B. | nih.gov |
Alterations in Outer Membrane Porin Expression
A decrease in the expression of major porins, such as OmpF and OmpC in E. coli, can lead to reduced outer membrane permeability, which has been associated with resistance to various antibiotics. mdpi.comoup.com In Pseudomonas aeruginosa, the ParR-ParS two-component system has been implicated in polymyxin B resistance through the downregulation of the OprD porin. upol.czresearchgate.net Downregulation of OprD is a known mechanism of resistance to carbapenems, but its link to polymyxin resistance suggests a more complex interplay of membrane-associated resistance elements. researchgate.net
In Salmonella enterica, downregulation of the OmpF porin, regulated by MicF, has been linked to polymyxin B resistance. upol.cz Similarly, mutations affecting the PorB and OmpU porins in Neisseria meningitidis and Vibrio cholerae, respectively, have been shown to confer resistance to polymyxin B. nih.gov The exact mechanism by which porin alterations contribute to polymyxin resistance is not always direct; it may involve secondary effects on membrane integrity or influence the function of other resistance systems like efflux pumps. nih.govoup.com
Capsule Formation and Hyper-vesiculation
The production of an extracellular capsule, composed of capsular polysaccharides (CPS), is a significant virulence factor for many pathogenic bacteria and also serves as a protective barrier against antimicrobial agents, including polymyxin B. nih.govdovepress.comasm.org The anionic nature of the CPS can electrostatically bind to the cationic polymyxin B, effectively trapping the antibiotic before it can reach its target on the outer membrane. upol.czresearchgate.net
In Klebsiella pneumoniae, a heavily encapsulated pathogen, the amount of CPS produced correlates directly with the level of resistance to polymyxin B. nih.govasm.org Studies have shown that mutants unable to produce a capsule are significantly more susceptible to polymyxin B. nih.govasm.org Furthermore, exposure to polymyxin B can induce an increase in CPS production, suggesting an adaptive defense mechanism. nih.govdovepress.com The capsule acts as a physical barrier, limiting the interaction of the antibiotic with the bacterial surface. dovepress.comresearchgate.net
Another related mechanism is the production of outer membrane vesicles (OMVs). OMVs are small, spherical structures shed from the outer membrane that contain LPS, outer membrane proteins, and periplasmic components. frontiersin.org Bacteria can increase the rate of OMV production, a phenomenon known as hyper-vesiculation, in response to stress, including antibiotic exposure. upol.czfrontiersin.org These OMVs can act as decoys, binding to and sequestering polymyxin B, thereby reducing the effective concentration of the antibiotic that reaches the bacterial cells. frontiersin.orgresearchgate.net For instance, exposure of Salmonella Typhi to sub-lethal concentrations of β-lactam antibiotics can induce hyper-vesiculation of OMVs that have a higher affinity for polymyxin B, thus promoting tolerance. frontiersin.org
Enzymatic Inactivation Mechanisms
The most clinically significant enzymatic mechanism of polymyxin resistance is the modification of the LPS target, rather than direct inactivation of the antibiotic molecule itself. This is primarily mediated by plasmid-encoded mobile colistin resistance (mcr) genes. mdpi.comupol.cz The mcr genes encode phosphoethanolamine (PEtN) transferase enzymes. mdpi.comfrontiersin.org
These enzymes catalyze the addition of a PEtN moiety to the lipid A component of LPS. frontiersin.org This modification adds a positive charge to the otherwise negatively charged phosphate groups of lipid A, which are the primary binding sites for the cationic polymyxin B. upol.czfrontiersin.org By reducing the net negative charge of the LPS, the electrostatic attraction between polymyxin B and the bacterial outer membrane is weakened, leading to a significant decrease in binding and subsequent antimicrobial activity. mdpi.comupol.cz The discovery of plasmid-mediated mcr genes, starting with mcr-1, was a major global health concern as it demonstrated that this high-level resistance mechanism could be easily transferred between different bacterial species and strains. mdpi.comupol.cz
Adaptive Resistance Mechanisms and Environmental Factors
Bacteria can exhibit adaptive resistance, a temporary and reversible form of resistance that is induced by specific environmental cues. nih.govasm.org This is distinct from resistance acquired through stable genetic mutations. For polymyxin B, several environmental factors can trigger adaptive resistance, primarily by activating the regulatory systems that control LPS modifications.
Key environmental triggers include:
Low Divalent Cation Concentrations: Low levels of magnesium (Mg²⁺) and calcium (Ca²⁺) are potent inducers of polymyxin resistance. nih.govasm.org These divalent cations normally stabilize the outer membrane by cross-linking adjacent LPS molecules. nih.gov Their scarcity is sensed by the PhoP-PhoQ two-component system, which then initiates a signaling cascade leading to LPS modification. nih.govasm.org
pH: A mildly acidic pH can also activate the PmrA-PmrB and PhoP-PhoQ systems, contributing to resistance. nih.govasm.org
Metal Ions: High concentrations of certain metal ions, such as ferric iron (Fe³⁺) and aluminum (Al³⁺), can stimulate the PmrA-PmrB system. nih.govasm.org
Other Environmental Pollutants: Exposure to sub-inhibitory concentrations of compounds like copper, ethanol, and the antibiotic trimethoprim (B1683648) has been shown to induce temporary, non-inherited resistance to polymyxin B in E. coli. tandfonline.comnih.gov This response may be linked to the stimulation of general stress response systems, such as the heat shock system. tandfonline.comnih.gov
This adaptive capability allows bacteria to survive transient exposure to polymyxins and can be a precursor to the selection of permanently resistant mutants. asm.org
Inter-System Cross-Talk in Resistance Regulation
The regulation of polymyxin B resistance is complex and involves intricate cross-talk between different two-component regulatory systems (TCSs). frontiersin.orgfrontiersin.org The primary TCSs involved are the PhoP-PhoQ and PmrA-PmrB systems, which control the expression of genes responsible for LPS modification. mdpi.comnih.gov
In many enteric bacteria like Salmonella and Klebsiella, the PhoP-PhoQ system acts as a master regulator. frontiersin.orgfrontiersin.org Upon activation by signals like low Mg²⁺, the response regulator PhoP is phosphorylated. frontiersin.org Phosphorylated PhoP can then activate the transcription of the pmrD gene. frontiersin.orgbiorxiv.org The PmrD protein acts as a connector, binding to the response regulator PmrA and preventing its dephosphorylation by the sensor kinase PmrB. frontiersin.orgbiorxiv.org This results in the sustained activation of PmrA, which in turn upregulates the arn operon (also known as pmrHFIJKLM) and pmrC, leading to the modification of lipid A with L-Ara4N and PEtN, respectively. nih.govfrontiersin.org
The nature of this cross-talk can vary between bacterial species. In K. pneumoniae, PhoP can also directly regulate the arn operon, bypassing the need for PmrD under certain conditions. biorxiv.org This direct regulation is crucial for the high-level resistance seen when MgrB, a negative regulator of PhoQ, is inactivated. mdpi.combiorxiv.org In E. coli, the PmrD-mediated connection is generally weaker but can be functional under conditions of very high PhoQ stimulation. biorxiv.org
Furthermore, other regulatory systems can feed into this central pathway. For example, the Rcs (Regulator of Capsule Synthesis) system can influence the PhoP-PhoQ system, and the quorum-sensing regulators QseB/QseC can interact with PmrA/PmrB in E. coli. nih.govfrontiersin.org This complex regulatory web allows bacteria to fine-tune their resistance levels in response to a wide array of internal and external signals.
Table 2: Regulatory Systems Involved in Polymyxin B Resistance
| Regulatory System | Function | Key Genes/Proteins | Activating Signals | References |
|---|---|---|---|---|
| PhoP-PhoQ | Master TCS; senses low Mg²⁺ and antimicrobial peptides. | phoP, phoQ, mgrB | Low Mg²⁺, low Ca²⁺, acidic pH | nih.govnih.govfrontiersin.org |
| PmrA-PmrB | TCS; directly regulates LPS modification enzymes. | pmrA, pmrB, pmrC, arn operon | Fe³⁺, Al³⁺, acidic pH | nih.govnih.govfrontiersin.org |
| PmrD | Connector protein linking PhoP-PhoQ to PmrA-PmrB. | pmrD | Upregulated by PhoP | frontiersin.orgbiorxiv.org |
| Rcs System | Regulator of capsule synthesis; influences PhoP/PhoQ. | rcsB | Envelope stress | nih.govfrontiersin.org |
| ParR-ParS | TCS involved in adaptive resistance in P. aeruginosa. | parR, parS | Subinhibitory polymyxin levels | upol.czasm.org |
Biosynthesis and Production of Polymyxin B Sulphate
Nonribosomal Peptide Synthetase (NRPS) Systems
The synthesis of polymyxin (B74138) B is carried out by a Nonribosomal Peptide Synthetase (NRPS) system. wikipedia.orgfrontiersin.org These large, multi-enzyme complexes are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. frontiersin.orgkoreascience.kr A typical NRPS module is composed of several domains, each with a distinct enzymatic function. frontiersin.org
The core domains of an NRPS module include:
Adenylation (A) domain: This domain selects and activates a specific amino acid by converting it to an aminoacyl adenylate. frontiersin.orgkoreascience.kr
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain. frontiersin.orgkoreascience.kr
Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid on the current module's T domain and the growing peptide chain held by the T domain of the previous module. frontiersin.orgkoreascience.kr
The polymyxin synthetase is encoded by the pmx gene cluster, which includes pmxA, pmxB, pmxC, pmxD, and pmxE. nih.gov The genes pmxA, pmxB, and pmxE encode the NRPS enzymes responsible for assembling the peptide backbone of polymyxin. nih.gov The arrangement of the modules on these enzymes dictates the sequence of amino acids in the final polymyxin molecule. nih.gov The final module of the synthetase typically contains a thioesterase (TE) domain, which is responsible for releasing the newly synthesized peptide from the enzyme, often through a cyclization reaction. researchgate.net
Genetic Engineering of Polymyxin Synthetases in Surrogate Hosts
The native producer of polymyxin B, Paenibacillus polymyxa, can be challenging to work with in a laboratory setting. nih.gov To overcome this, researchers have successfully transferred the entire polymyxin synthetase gene cluster into more easily manipulated surrogate hosts, such as Bacillus subtilis. nih.gov This heterologous expression allows for more efficient production and facilitates the genetic engineering of the polymyxin synthetase enzymes. nih.govjmb.or.kr
One key strategy in genetic engineering is the modification of the adenylation (A) domains within the NRPS modules. jmb.or.krnih.gov By substituting the A-domain specific for one amino acid with an A-domain for another, the amino acid sequence of the resulting polymyxin can be altered, leading to the production of different polymyxin variants. jmb.or.krnih.gov For instance, polymyxin A synthetase has been successfully engineered to produce polymyxin B by replacing specific A-domain regions. koreascience.kr This was achieved by substituting the D-leucine-specific A-domain with a D-phenylalanine-specific A-domain. jmb.or.kr This approach has also been used to create strains that produce polymyxin E and polymyxin P. koreascience.krjmb.or.kr These engineered B. subtilis strains not only serve as platforms for producing known polymyxins but also open the door to generating novel polymyxin derivatives with potentially improved properties. koreascience.krjmb.or.kr
| Engineered Strain | Host Organism | Genetic Modification | Produced Polymyxin |
| BSK4-PB | Bacillus subtilis | Substitution of A6-D-Leu-domain with A6-D-Phe-domain in polymyxin A synthetase | Polymyxin B |
| BSK4-PE | Bacillus subtilis | Substitution of A7-L-Thr-domain with A7-L-Leu-domain in polymyxin A synthetase | Polymyxin E |
| BSK4-PP | Bacillus subtilis | Substitution of A6-D-Leu-domain with A6-D-Phe-domain in polymyxin A synthetase | Polymyxin P |
Identification and Characterization of Biosynthetic Intermediates
The biosynthesis of polymyxin B proceeds through a series of linear and cyclic peptide intermediates that remain attached to the NRPS complex until the final cyclization and release. The core structure of polymyxin B contains 2,4-diaminobutyric acid (Dab). mdpi.com The identification of these transient intermediates is crucial for understanding the step-by-step assembly of the molecule. The order of modules for amino acid assembly during polymyxin synthesis is predicted to be PmxE-PmxA-PmxB. nih.gov The third module of PmxE contains an E-domain, which suggests that the third amino acid, Dab, may be in a D-form in the polymyxin produced by the E681 strain. nih.gov
Metabolomic studies have been employed to investigate the metabolic perturbations in bacteria upon exposure to polymyxin B, which can indirectly provide insights into its biosynthesis by highlighting key metabolic pathways. asm.orgd-nb.infofrontiersin.org For example, analyses have shown significant changes in the levels of metabolites involved in peptidoglycan biosynthesis, amino sugar metabolism, and lipopolysaccharide (LPS) biosynthesis. asm.orgd-nb.infofrontiersin.org Key precursors for peptidoglycan synthesis, such as UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramate (UDP-MurNAc), are affected. d-nb.info
Fatty Acyl Chain Incorporation and Cyclization
A crucial step in polymyxin B biosynthesis is the incorporation of a fatty acyl chain at the N-terminus of the peptide. This lipid tail is essential for the antibiotic's biological activity. nih.govmicrobiologyresearch.org The fatty acid component of polymyxin B1 is 6-methyloctanoic acid, while in polymyxin B2 it is 6-methylheptanoic acid. wikipedia.org The incorporation of this fatty acid is one of the initial steps in the assembly line process.
The final step in the biosynthesis is the cyclization of the peptide chain. This is catalyzed by a thioesterase (TE) domain located at the end of the last NRPS module. researchgate.net The TE domain cleaves the bond between the completed peptide chain and the T-domain, and simultaneously catalyzes the formation of a peptide bond between the C-terminus and the side chain of an amino acid within the peptide, resulting in the characteristic cyclic structure of polymyxin B. wikipedia.orgresearchgate.net The thioesterase from polymyxin B synthetase has been shown to catalyze the cyclization of a synthetic polymyxin B analogue. researchgate.net
Biosynthetic Pathways and Amino Acid Precursors
The building blocks for polymyxin B synthesis are various amino acids, including both proteinogenic and non-proteinogenic types. wikipedia.org The primary amino acid precursors for polymyxin B are L-2,4-diaminobutyric acid (Dab), L-threonine, D-phenylalanine, and L-leucine. kyoto-u.ac.jp The D-amino acids are typically formed from their L-counterparts by epimerase (E) domains within the NRPS modules. researchgate.net
The biosynthesis of the non-proteinogenic amino acid L-2,4-diaminobutyric acid is a critical pathway for polymyxin production. In surrogate hosts like B. subtilis that lack the gene for Dab synthesis, the production of polymyxin is dependent on the external addition of L-Dab. nih.gov This limitation can be overcome by introducing the ectB gene, which encodes diaminobutyrate synthase, from P. polymyxa into the surrogate host. nih.gov The fatty acid precursors, (+)-6-methyloctanoic acid and isooctanoic acid, are thought to be synthesized from the precursors of valine and isoleucine through successive condensations with malonyl CoA. kyoto-u.ac.jp
| Precursor | Role in Polymyxin B Biosynthesis |
| L-2,4-diaminobutyric acid (Dab) | A key cationic amino acid in the peptide chain. kyoto-u.ac.jp |
| L-Threonine | A polar amino acid in the peptide chain. kyoto-u.ac.jp |
| D-Phenylalanine | A hydrophobic amino acid in the cyclic core. kyoto-u.ac.jp |
| L-Leucine | A hydrophobic amino acid in the cyclic core. kyoto-u.ac.jp |
| (+)-6-methyloctanoic acid | The fatty acyl chain in Polymyxin B1. kyoto-u.ac.jp |
| Isooctanoic acid | The fatty acyl chain in other polymyxin variants. kyoto-u.ac.jp |
| Malonyl CoA | A precursor for the synthesis of the fatty acyl chain. kyoto-u.ac.jp |
Factors Influencing Polymyxin B Production in Microorganisms
The production of polymyxin B by Paenibacillus polymyxa is influenced by a variety of environmental and nutritional factors. The synthesis of polymyxin begins when the bacterial culture reaches the mid-logarithmic phase of growth and continues into the stationary phase. researchgate.net
Several factors have been identified to affect the yield of polymyxin B:
Nutrient Availability: The composition of the growth medium, including the concentrations of carbon and nitrogen sources, is critical. For instance, varying the concentrations of glucose and oatmeal can impact production levels. google.com The presence of specific components in corn extract has also been shown to be important for biosynthesis. google.com
pH: Maintaining an optimal pH during fermentation is crucial for maximizing polymyxin B production. google.com
Aeration and Agitation: As with many microbial fermentation processes, the levels of dissolved oxygen and mixing in the culture vessel can significantly influence cell growth and antibiotic synthesis. google.com
Genetic Regulation: The expression of the pmx gene cluster is controlled by regulatory proteins. In B. subtilis, the transcription factors Spo0A and AbrB have been shown to be involved in regulating polymyxin biosynthesis. nih.gov Spo0A is essential for production, while AbrB acts as a negative regulator. nih.gov Disrupting the abrB gene has been shown to increase polymyxin productivity. nih.gov
Precursor Supply: The availability of the necessary amino acid and fatty acid precursors is a key determinant of production efficiency. nih.gov
Development and Research of Polymyxin B Sulphate Analogues
Rationale for Analogue Design: Improved Efficacy and Selectivity
The primary motivation for developing Polymyxin (B74138) B analogues is to mitigate the dose-limiting nephrotoxicity while retaining or enhancing antibacterial potency against resistant pathogens. tandfonline.comresearchgate.net The five positively charged L-α,γ-diaminobutyric acid (Dab) residues and the N-terminal fatty acyl group in the polymyxin scaffold have been identified as key contributors to its toxicity. tandfonline.com Consequently, much of the research has focused on modifying these "hot spots" to uncouple the structural requirements for antibacterial activity from those causing kidney damage. tandfonline.com
A significant challenge in treating infections caused by Gram-negative bacteria is their formidable outer membrane (OM), which acts as a highly selective permeability barrier. rsc.orgresearchgate.net Polymyxins exert their antibacterial effect by initially binding to the lipid A component of lipopolysaccharide (LPS) on the OM, leading to membrane disruption. mdpi.com However, resistance mechanisms often involve modifications to lipid A that reduce this electrostatic interaction. nih.gov Therefore, a key rationale for analogue design is to create molecules that can overcome these resistance mechanisms. This includes strengthening hydrophobic interactions with the OM to compensate for weakened electrostatic binding. acs.org
Furthermore, researchers are exploring analogues with altered pharmacokinetic properties. For instance, designing molecules that are less likely to accumulate in kidney cells could lead to reduced nephrotoxicity. nih.gov Some strategies even involve creating analogues that are metabolically labile, designed to be degraded in vivo by plasma esterases into less toxic metabolites. nih.gov The overarching goal is to develop new-generation polymyxins that are not only safer but also more effective against the evolving threat of antibiotic resistance. frontiersin.org
Synthetic and Semisynthetic Approaches
The creation of novel Polymyxin B analogues relies on a combination of synthetic and semisynthetic strategies, each offering distinct advantages in accessing structurally diverse compounds. researchgate.netnih.gov
Total Synthesis Methodologies
Total synthesis provides the greatest flexibility in modifying the polymyxin scaffold, allowing for alterations at any position, including the cyclic core, the linear peptide segment, and the N-terminal fatty acid tail. nih.govresearchgate.net This approach is essential for creating analogues with substitutions that are not accessible through semisynthesis, such as replacing amino acid residues within the macrocycle. nih.gov For example, a total synthesis approach was employed to generate polymyxin B analogues with various amino acids at position 3 and different biaryl moieties at the N-terminus. nih.gov While powerful, total synthesis can be a complex and lengthy process. researchgate.net
Solid-Phase Peptide Synthesis Techniques
Solid-phase peptide synthesis (SPPS) is a cornerstone of total synthesis for polymyxin analogues. researchgate.netacs.org This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. colab.ws SPPS has been instrumental in producing a wide array of analogues, including those with modifications to the N-terminal group and the hydrophobic residues at positions 6 and 7. acs.orgscilit.com A key advantage of SPPS is its efficiency and the ability to generate libraries of compounds for structure-activity relationship studies. researchgate.netcolab.ws Researchers have developed various SPPS strategies, including on-resin cyclization, which can be more convenient and efficient than traditional solution-phase cyclization methods. researchgate.netcolab.ws High yields of complex peptide macrocycles like polymyxin B1 have been achieved using SPPS, demonstrating its robustness. nih.gov
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. acs.orgnih.gov A common strategy involves using an enzyme, such as ficin, to selectively remove the N-terminal fatty acyl-diaminobutyric acid residue from natural polymyxin B, yielding polymyxin B nonapeptide (PMBN). acs.orgnih.gov This PMBN scaffold can then be chemically modified at the N-terminus to introduce novel lipid tails or other functional groups. researchgate.net This semisynthetic approach is particularly useful for creating libraries of N-terminally modified analogues. nih.gov For instance, a series of polymyxin analogues with reductively labile disulfide linkages in the lipid tail were created using a chemoenzymatic process to generate the core peptide. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the Polymyxin B molecule influence its antibacterial activity and toxicity. tandfonline.comrsc.org These studies provide the fundamental knowledge needed to rationally design safer and more potent analogues.
Modifications of the N-Terminal Hydrophobic Tail
The N-terminal fatty acyl tail of Polymyxin B plays a critical role in its interaction with the bacterial outer membrane and is a primary focus of SAR studies. tandfonline.comnih.gov Research has shown that both the length and nature of this hydrophobic tail significantly impact antibacterial potency. nih.gov
Early studies focused on varying the length of unbranched fatty acyl chains, revealing that longer chains (C9-C14) conferred greater activity against polymyxin-resistant strains, while C10 and C12 derivatives were more effective against susceptible strains. nih.gov More recent efforts have explored a wide range of modifications, including the introduction of:
Aromatic and Biaryl Moieties: Replacing the natural fatty acid with biphenyl (B1667301) or biphenyl ether groups has been shown to improve activity against polymyxin-resistant strains. tandfonline.com Pfizer's research program, for instance, investigated analogues with different biaryl moieties at the N-terminus conjugated via amide, urea, or sulfonamide linkages. nih.gov
Metabolically Labile Linkages: To address nephrotoxicity, analogues have been designed with ester linkages in the lipid tail, making them susceptible to degradation by plasma esterases into less toxic metabolites. nih.gov Similarly, disulfide-linked lipids have been incorporated, which can be cleaved in the reducing environment of kidney cells. nih.gov
Thioether and S-Lipidated Modifications: The use of thiol-ene chemistry has enabled the creation of S-lipidated building blocks for incorporation at the N-terminus. acs.orgscilit.com Some of these analogues have shown equipotent activity to polymyxin B with reduced nephrotoxicity. acs.orgscilit.com
Halogenated Residues: Introducing halogenated phenylalanine-like residues as replacements for the N-terminal fatty acyl moiety has been explored to fine-tune hydrophobicity and potentially enhance activity against resistant strains. acs.org
These SAR studies have demonstrated that the N-terminal hydrophobic tail is highly amenable to modification, offering a promising avenue for the development of new polymyxin analogues with improved therapeutic properties. The data from these studies are essential for guiding the design of next-generation polymyxins.
Table of N-Terminal Modifications and Their Effects
| Modification Type | Example | Key Finding | Reference(s) |
|---|---|---|---|
| Chain Length Variation | C9-C14 unbranched fatty acyl chains | Longer chains more active against resistant strains. | nih.gov |
| Aromatic Moieties | Biphenyl or biphenyl ether groups | Improved activity against polymyxin-resistant strains. | tandfonline.com |
| Metabolically Labile Linkages | Ester or disulfide linkages | Designed for in vivo degradation to less toxic metabolites. | nih.govnih.gov |
| S-Lipidation | Thioether linked modifications | Some analogues are equipotent to polymyxin B with reduced nephrotoxicity. | acs.orgscilit.com |
| Halogenation | Halogenated phenylalanine-like residues | A strategy to fine-tune hydrophobicity and combat resistance. | acs.org |
| Branched Aminobutyryl N-termini | SPR206 | Promising activity against multidrug-resistant Gram-negative pathogens. | asm.org |
Amino Acid Substitutions within the Peptide Ring
Strategic substitution of amino acids within the cyclic peptide core of polymyxin B has emerged as a key strategy to modulate its activity and toxicity.
P3 Position:
Replacement of the diaminobutyric acid (Dab) residue at the P3 position with the shorter diaminopropionic acid (Dap) has been shown to increase antimicrobial activity while more than halving the toxicity towards porcine tubular epithelial cells. acs.org
P6/P7 Positions:
Modifications at the hydrophobic P6 and P7 positions have been extensively investigated. nih.gov Exchanging the native amino acids at these positions for less hydrophobic residues has been a successful approach. acs.org Additionally, substituting the D-phenylalanine at position 6 with D-leucine, as seen in colistin (B93849) (polymyxin E), is a well-known variation. nih.gov Research has shown that creating more lipophilic groups at the P6/P7 positions can improve activity against polymyxin-resistant strains, though this can also increase cytotoxicity. researchgate.net
2-Thr and 10-Thr Positions:
The threonine (Thr) residues at positions 2 and 10 have also been targets for modification. The hydroxyl side chain of threonine can functionally substitute for the Dab side chain. nih.gov A novel solid-phase synthesis method has been developed where the polymyxin is attached to a resin through the side chain of Thr-10, allowing for on-resin cyclization and variations at other positions. researchgate.net Further research has explored modifications at the 2-Thr and 10-Thr positions to better understand the structure-activity relationship. whiterose.ac.uk
Introduction of Labile Linkers
A promising strategy to mitigate the toxicity of polymyxins involves the introduction of labile linkers that can be cleaved within the host, releasing a less toxic form of the drug.
Disulfide-Linked Lipids:
Researchers have synthesized novel polymyxin analogues by incorporating a reductively labile disulfide linkage in the lipid tail. nih.govnih.gov The rationale behind this approach is that the lipid tail, essential for antibacterial activity, can be cleaved in the reducing environment of renal cells, where glutathione (B108866) concentrations are high, thereby diminishing nephrotoxicity. nih.govresearchgate.net These analogues have demonstrated potent antibacterial activity comparable to polymyxin B, with reduced toxicity towards human renal proximal tubular epithelial cells. nih.govnih.gov The disulfide-linked polymyxins were found to be stable in the presence of glutathione concentrations typical of the bloodstream but were rapidly cleaved at concentrations mimicking those in renal cells. nih.govresearchgate.net
Novel Polymyxin Derivatives with Modified Properties
The development of novel polymyxin derivatives aims to create compounds with enhanced antibacterial efficacy, reduced host toxicity, and a broader spectrum of activity.
Enhanced Antibacterial Potency
Several strategies have been employed to boost the antibacterial power of polymyxin B analogues.
N-terminal Modifications: Replacing the N-terminal fatty acyl group and the Dab residue at position 1 with novel cyclic and acyclic aminoacyl groups has resulted in compounds with improved in vitro antimicrobial activity compared to polymyxin B. tandfonline.com
Increased Hydrophobicity: In some instances, increasing the hydrophobicity of the molecule has led to enhanced potency. For example, substituting the leucyl residue in the heptapeptide (B1575542) ring with 2-aminodecanoyl (Ada) to yield octyl has been explored. oup.com
Charge Modification: Novel polymyxin derivatives with only three positive charges, such as NAB739, have shown effectiveness against Escherichia coli and other polymyxin-susceptible Enterobacteriaceae and Acinetobacter baumannii. nih.gov
Below is a table summarizing the antibacterial activity of selected polymyxin B analogues.
| Compound/Analogue | Modification | Target Bacteria | Key Findings | Reference(s) |
| P3-Dap Analogue | Dab at P3 replaced with Dap | Gram-negative bacteria | Increased antimicrobial activity and >2-fold reduced toxicity. | acs.org |
| SPR206 | Shifted position of the free-amine in the N-terminal acyl group | Gram-negative bacteria | Antibacterial activity on par with polymyxin B, with 12-fold lower cytotoxicity. | acs.org |
| QPX9003 (F365) | Modifications of N-terminal tail, P3 residue, and P6/P7 residues | Gram-negative pathogens | Promising safety and efficacy against lung infections. | acs.org |
| NAB739 | Carries only three positive charges | E. coli, Enterobacteriaceae, A. baumannii | MICs identical or very close to polymyxin B. | nih.gov |
| Disulfide-linked Analogues | Reductively labile disulfide linkage in the lipid tail | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | Maintained potent antibacterial activity of polymyxin B. | nih.gov |
Strategies for Mitigating Host Cell Interactions
A primary goal in polymyxin research is to reduce its detrimental effects on host cells, particularly kidney cells.
Reducing Positive Charges: The nephrotoxicity of polymyxins is linked to their highly cationic nature. nih.gov The development of analogues like NAB739, which carries only three positive charges instead of the usual five, has been shown to have a lower affinity for isolated rat kidney brush border membranes compared to polymyxin B. nih.gov
Labile Linkers: As previously mentioned, incorporating labile linkers, such as disulfide bonds or hydrolytically labile esters, allows for the conversion of the active drug into less toxic metabolites within the body. nih.govresearchgate.net The disulfide-linked analogues, for instance, show reduced toxicity in human renal proximal tubular epithelial cells. nih.govnih.gov
Structural Modifications: The derivative MRX-8, a synthetic polymyxin B derivative, was specifically designed to reduce nephrotoxicity while enhancing antibacterial activity. ontosight.ai Similarly, SPR206 demonstrated significantly lower cytotoxicity toward human kidney cells. acs.org
The following table outlines strategies and their impact on reducing host cell interactions.
| Strategy | Mechanism | Outcome | Reference(s) |
| Charge Reduction | Decreases electrostatic interactions with host cell membranes. | Lower affinity for kidney brush border membranes; reduced nephrotoxicity. | nih.gov |
| Labile Linkers (Disulfide) | Cleavage of the lipid tail in the high-glutathione environment of renal cells. | Reduced toxicity toward human renal proximal tubular epithelial cells. | nih.govnih.gov |
| N-terminal Modification (SPR206) | Altered structure of the N-terminal acyl group. | 12-fold lower cytotoxicity toward HK-2 cells compared to polymyxin B. | acs.org |
| Synthetic Derivatives (MRX-8) | Designed to have reduced interaction with mammalian cells. | Designed for reduced nephrotoxicity. | ontosight.ai |
Expansion of Antimicrobial Spectrum
While polymyxins are potent against many Gram-negative bacteria, efforts are underway to expand their utility.
Broad-Spectrum Derivatives: Some novel polymyxin derivatives have demonstrated a broader spectrum of activity, showing efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For instance, derivatives with modified γ-AApeptide building blocks and longer lipid tails exhibited activity against MRSA. rsc.org
Sensitizing Agents: Certain polymyxin derivatives that lack direct bactericidal activity, such as NAB7061, can act as "permeabilizers." researchgate.net They disrupt the outer membrane of Gram-negative bacteria, making them more susceptible to other antibiotics like rifampin and clarithromycin. oup.comresearchgate.net NAB739, at subinhibitory concentrations, can sensitize A. baumannii to a range of antibiotics including rifampin, clarithromycin, vancomycin, and meropenem (B701). nih.gov
Adjuvants: The use of antibiotic adjuvants offers a promising approach to restore antibiotic sensitivity and expand the antibacterial spectrum. nih.gov A novel benzamide (B126) derivative, A22, has shown potent synergistic activity with Polymyxin B against various clinically isolated multidrug-resistant Gram-negative strains. nih.gov
Analytical and Characterization Methodologies for Polymyxin B Sulphate
Chromatographic Techniques for Separation and Quantification
Chromatography is a primary tool for the analysis of Polymyxin (B74138) B Sulphate, allowing for the effective separation of its structurally similar components.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a prevalent method for analyzing Polymyxin B Sulphate, separating its components based on their hydrophobicity. researchgate.netnih.gov This technique utilizes a non-polar stationary phase, typically a C18 column, with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of an aqueous buffer combined with an organic modifier like acetonitrile. researchgate.netnih.govgoogle.com To achieve optimal separation of the various polymyxin components, a gradient elution is frequently employed, where the concentration of the organic modifier is gradually increased. nih.gov Detection is commonly carried out using ultraviolet (UV) absorbance at approximately 215 nm. researchgate.netnih.gov
Table 1: Typical RP-HPLC Parameters for Polymyxin B Sulphate Analysis
| Parameter | Typical Conditions |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., sodium sulphate and phosphoric acid) researchgate.netnih.gov |
| Detection | UV at 215 nm researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Temperature | 30°C nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful combination of the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. shimadzu.comnih.govnih.gov This makes it an invaluable tool for the detailed characterization and quantification of individual polymyxin components and any related impurities. shimadzu.comnih.govnih.gov In the analysis of Polymyxin B, the components separated by the HPLC column are introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common method for ionizing the molecules, which are then fragmented. nih.gov By measuring the mass-to-charge ratio of both the parent and fragment ions, each component can be definitively identified and quantified, even at very low concentrations. nih.govshimadzu.com This technique has been successfully used to quantify the major components of Polymyxin B, including B1, B2, B3, and isoleucine-polymyxin B1, in human plasma. shimadzu.comnih.gov
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are essential for elucidating the structure of the various components within Polymyxin B Sulphate.
Mass Spectrometry (MS) provides critical information regarding the molecular weights and amino acid sequences of the different polymyxin components. nih.gov High-resolution mass spectrometry can even determine the elemental composition of each component, further aiding in their identification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the three-dimensional structure of the polymyxin molecules. nih.govvedomostincesmp.ru Both 1D and 2D NMR experiments are utilized to confirm the amino acid sequence and stereochemistry of the components. nih.gov Studies have shown that 13C NMR spectroscopy can be used to identify and quantify the major active components (polymyxins B1, B2, B3, and B1-I) in medicinal products without the need for individual reference standards. vedomostincesmp.ruresearchgate.net
Biochemical Assays for Component Quantification
While chromatographic techniques are the most common, biochemical assays can also be employed for the quantification of Polymyxin B. Microbiological assays, for example, determine the potency of Polymyxin B by measuring its ability to inhibit the growth of susceptible microorganisms. However, these assays lack the specificity to differentiate between the individual components of the Polymyxin B complex.
Bioanalytical Methods for Concentration Determination
Determining the concentration of Polymyxin B in biological matrices like plasma and urine is crucial for pharmacokinetic studies. nih.gov LC-MS/MS is considered the gold standard for this application due to its high sensitivity and specificity. nih.govnih.gov
Derivatization Approaches for Enhanced Detection
To improve the detection and chromatographic behavior of Polymyxin B components, derivatization techniques can be used. oup.com This process involves chemically modifying the polymyxin molecules to add a tag that is more easily detected. For instance, derivatizing with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly increase the sensitivity of detection in HPLC with fluorescence detectors. oup.com Another strategy involves derivatizing the primary amine groups to enhance their ionization efficiency in mass spectrometry. nih.gov
Table 2: Common Derivatization Reagents for Polymyxin B Analysis
| Derivatizing Reagent | Purpose |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Enhances fluorescence detection in HPLC oup.comscilit.com |
| Ninhydrin with Phenylacetaldehyde | Forms a fluorescent derivative for spectrofluorimetric analysis nih.gov |
Novel Portable Sensing Techniques
The development of rapid, on-site detection methods for Polymyxin B is crucial for monitoring its residues in food products and ensuring public health. One of the significant advancements in this area is the creation of portable biosensors. An example of such a technology is a gold nanoparticle (AuNPs)-based immunochromatographic test (ICT) strip. mdpi.com
This technique operates on a competitive immunoassay principle. Monoclonal antibodies specific to Polymyxin B are labeled with gold nanoparticles. When a sample (e.g., milk or animal feed) containing Polymyxin B is applied to the strip, the free Polymyxin B competes with a fixed amount of Polymyxin B antigen coated on the test line to bind with the antibody-AuNP conjugate. mdpi.com A visible result can be obtained within 15 minutes, allowing for rapid and semi-quantitative analysis. mdpi.com This method is a substantial improvement over traditional laboratory-based techniques like ELISA, which can take over three hours and are not suitable for on-site use. mdpi.com
| Feature | Description | Source |
| Technology | Gold Nanoparticles (AuNPs)-based Immunochromatographic Test (ICT) Strip | mdpi.com |
| Principle | Competitive immunoassay where free Polymyxin B competes with a fixed antigen for binding to antibody-labeled AuNPs. | mdpi.com |
| Time to Result | Within 15 minutes | mdpi.com |
| Application | Rapid, semi-quantitative detection of Polymyxin B residues. | mdpi.com |
| Sample Types | Milk and animal feed | mdpi.com |
| Detection Limits | Visible detection limits of 25 ng/mL in milk and 500 µg/kg in animal feed. Cutoff limits of 100 ng/mL and 1000 µg/kg, respectively. | mdpi.com |
Challenges in Polymyxin B Component Analysis
The analysis of Polymyxin B Sulphate is inherently complex due to its nature as a multicomponent mixture and the physicochemical properties of its constituents. These challenges impact quality control, clinical monitoring, and the accurate determination of potency.
Complex Composition: Commercial Polymyxin B Sulphate is not a single entity but a complex mixture of more than 30 structurally related polypeptides. mdpi.comnih.gov The major components are typically Polymyxin B1, B2, B3, and B1-I, with Polymyxin B1 often comprising the largest proportion, sometimes up to two-thirds of the drug. nih.govresearchgate.net This heterogeneity presents a significant analytical challenge in separating and quantifying each component. nih.gov
Structural Similarity: The various components of Polymyxin B have very similar structures. They differ primarily in their fatty acid moiety and a single amino acid residue. researchgate.netgoogle.com This high degree of structural similarity makes their chromatographic separation difficult, requiring highly selective and robust analytical methods like reversed-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net
Varying Biological Activity and Toxicity: Different components may not possess equivalent pharmacological activity or toxic potential. researchgate.net Studies have shown that minor components, such as B3 and Isoleucine-B1, can exhibit greater antimicrobial activity against certain bacteria than the more abundant B1 and B2 components. nih.govuic.edu Furthermore, components like Polymyxin B1 and B2 have been noted to differ in their nephrotoxicity. vedomostincesmp.ru This variation underscores the necessity of accurately quantifying individual components rather than just the total Polymyxin B content.
Lack of Reference Standards: A major hurdle in the accurate quantification of individual Polymyxin B components via HPLC is the lack of commercially available, certified reference standards for each one. vedomostincesmp.ruresearchgate.net This deficiency complicates the development and validation of analytical methods and may lead to inaccuracies in determining the precise composition of pharmaceutical batches. vedomostincesmp.ruresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has been explored as an alternative method that can identify and quantify major components without the need for individual reference standards. vedomostincesmp.ru
Analytical Methodological Issues: The chemical properties of polymyxins introduce specific analytical difficulties. As peptides, they have weak ultraviolet (UV) absorption, which limits the sensitivity of HPLC methods using UV detection, especially for measuring clinically relevant concentrations in biological fluids. researchgate.netoup.com The cationic nature of polymyxin molecules can also lead to their adsorption onto surfaces like plastic microtiter plates, which can skew the results of in vitro susceptibility tests. mdpi.comasm.org
| Challenge | Description | Source(s) |
| Complex Mixture | Polymyxin B is a mixture of over 30 related polypeptides, making complete separation and quantification difficult. | mdpi.comnih.gov |
| Structural Similarity | Components differ only slightly (in the fatty acid chain and one amino acid), complicating chromatographic resolution. | researchgate.netgoogle.com |
| Differential Potency | Individual components exhibit different levels of antimicrobial activity and toxicity, making compositional knowledge clinically important. | nih.govresearchgate.netuic.eduvedomostincesmp.ru |
| Lack of Standards | The absence of certified reference standards for each individual component hinders accurate quantification by conventional methods like HPLC. | vedomostincesmp.ruresearchgate.net |
| Weak UV Absorption | The peptide structure results in poor UV absorbance, reducing the sensitivity of HPLC-UV detection methods. | researchgate.netoup.com |
| Adsorption Issues | The cationic nature of the molecules causes them to adhere to labware, potentially leading to inaccurate susceptibility testing results. | mdpi.comasm.org |
Synergistic Interactions of Polymyxin B Sulphate with Other Agents
Rationale for Combination Therapies in Research
The primary driver for exploring polymyxin (B74138) B in combination therapies is the increasing prevalence of multidrug-resistant (MDR) Gram-negative pathogens and the limited availability of new, effective antibiotics. nih.govnih.govscispace.com Monotherapy with polymyxin B can be hampered by the potential for the development of resistance during treatment and the need for doses that may approach toxic levels to be effective. nih.govscispace.com Combination therapy offers a strategy to potentially increase the antimicrobial activity, allowing for the same or greater bacterial killing effect to be achieved with lower, safer doses of each drug. mdpi.com
Another key rationale is the potential to prevent or delay the emergence of resistance. nih.govnih.govmdpi.com By using two or more drugs with different mechanisms of action, it is hypothesized that the bacteria are less likely to develop resistance to both agents simultaneously. mdpi.com Furthermore, pharmacokinetic and pharmacodynamic data suggest that polymyxin B monotherapy may not consistently achieve plasma concentrations that are reliably effective in a clinical setting. nih.govscispace.commdpi.com Combining polymyxin B with other agents is seen as a way to overcome this limitation and improve clinical outcomes. nih.govscispace.com This approach is particularly relevant for treating infections caused by extensively drug-resistant (XDR) bacteria where therapeutic options are severely limited. mdpi.comasm.org
In Vitro Synergistic Studies
A substantial body of in vitro research has been dedicated to evaluating the synergistic potential of polymyxin B with a variety of other antimicrobial agents against challenging Gram-negative pathogens.
Combinations with Other Antimicrobial Classes (e.g., Rifamycins (B7979662), Carbapenems, Tigecycline)
Numerous studies have demonstrated synergistic or additive effects when polymyxin B is combined with other classes of antibiotics.
Rifamycins: Combinations of polymyxin B with rifampin have shown significant synergy against various Gram-negative bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. nih.govasm.orgasm.orgnih.govnih.gov In some studies, this combination was effective even when the isolates were resistant to each antibiotic individually. asm.org Studies have reported high synergy rates for polymyxin B and rifampicin (B610482) against A. baumannii. gardp.orgunar.ac.id
Carbapenems: The combination of polymyxin B with carbapenems like meropenem (B701) and imipenem (B608078) has been extensively studied. asm.orgasm.orgnih.gov These combinations have shown bactericidal activity against carbapenem-resistant K. pneumoniae and Enterobacter cloacae. asm.org For carbapenem-resistant A. baumannii, combinations of polymyxin B with imipenem or meropenem have demonstrated robust synergistic effects in vitro. nih.gov High synergy rates have been observed for meropenem and polymyxin B against A. baumannii. gardp.org
Tigecycline (B611373): Polymyxin B in combination with tigecycline has also been investigated, showing synergistic activity in many experiments. nih.govasm.org This combination is considered a promising option against carbapenem-resistant E. coli and has shown to be rapidly bactericidal while limiting the emergence of polymyxin B resistance in laboratory models. nih.gov However, the clinical benefit of this combination is still under investigation, with some studies showing no significant improvement in outcomes compared to monotherapy. mdpi.com
The following table summarizes the findings of selected in vitro studies on the combination of polymyxin B with other antimicrobial classes.
| Pathogen | Combination Agent | Observed Effect | Reference(s) |
| Acinetobacter baumannii | Rifampin | Synergy | asm.orgnih.govunar.ac.id |
| Acinetobacter baumannii | Meropenem | Synergy | nih.govgardp.org |
| Acinetobacter baumannii | Imipenem | Synergy | asm.orgnih.gov |
| Klebsiella pneumoniae | Rifampin | Synergy | nih.gov |
| Klebsiella pneumoniae | Meropenem | Synergy | asm.orgnih.gov |
| Klebsiella pneumoniae | Imipenem | Synergy | asm.orgnih.gov |
| Escherichia coli | Rifampin | Synergy | asm.orgnih.gov |
| Escherichia coli | Tigecycline | Synergy | nih.gov |
Combinations with Gram-Positive Only Antibiotics (GPOAs)
A novel approach in synergistic studies involves combining polymyxin B with antibiotics that are typically only active against Gram-positive bacteria. The rationale is that polymyxin B can disrupt the outer membrane of Gram-negative bacteria, thereby allowing the GPOA to reach its target. nih.govnih.gov
In vitro studies have shown that combinations of polymyxin B with GPOAs like dalbavancin (B606935) and oritavancin (B1663774) can exert synergistic effects against Gram-negative bacteria such as A. baumannii, K. pneumoniae, and E. coli. nih.govnih.gov These combinations have demonstrated sustained bactericidal activity in time-kill assays. nih.gov The synergistic interactions appear to be specific to the bacterial species and the particular GPOA used. nih.govnih.gov
Below is a table summarizing the synergistic effects of polymyxin B in combination with various Gram-Positive Only Antibiotics (GPOAs) against different Gram-negative bacteria.
| Gram-Negative Bacteria | Gram-Positive Only Antibiotic | Observed Synergistic Effect | Reference(s) |
| A. baumannii | Oritavancin | Yes | nih.gov |
| K. pneumoniae | Oritavancin | Yes | nih.gov |
| E. coli | Oritavancin | Yes | nih.gov |
| A. baumannii | Dalbavancin | Yes | nih.gov |
| K. pneumoniae | Dalbavancin | Yes | nih.gov |
| E. coli | Dalbavancin | Yes | nih.gov |
| P. aeruginosa | Oritavancin | Lower than other bacteria | nih.gov |
| P. aeruginosa | Dalbavancin | Lower than other bacteria | nih.gov |
Multi-Drug Combinations (e.g., Triple Antibiotic Combinations)
Research has also extended to evaluating triple antibiotic combinations involving polymyxin B. These studies aim to find even more potent combinations against highly resistant bacteria. For instance, a triple combination of polymyxin B, imipenem, and rifampin was found to be synergistic and bactericidal against all tested isolates of multidrug-resistant A. baumannii. asm.org Another example is the topical preparation containing neomycin, polymyxin B, and bacitracin, which has been shown to have synergistic interactions. vcahospitals.commedlineplus.govnih.govsaintlukeskc.orgwikipedia.org Studies have also investigated triple combinations of polymyxin B with amikacin (B45834) and rifampicin or meropenem against extensively drug-resistant P. aeruginosa. nih.gov
Methodologies for Assessing Synergy (e.g., Checkerboard Assays, Time-Kill Assays)
The synergistic activity of polymyxin B combinations is primarily assessed in vitro using two main methods: the checkerboard assay and the time-kill assay. jove.com
Checkerboard Assays: This method involves testing a range of concentrations of two antibiotics, both alone and in combination, against a bacterial isolate in a microtiter plate. nih.govjove.comnih.gov The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction. nih.govnih.gov An FIC index of ≤ 0.5 is typically interpreted as synergy. nih.gov The checkerboard assay is a high-throughput method suitable for screening a large number of combinations. jove.com
Time-Kill Assays: Also known as time-kill curve studies, this method provides a more dynamic picture of the antibacterial effect over time. nih.govjove.comnih.gov It involves exposing a bacterial suspension to fixed concentrations of antibiotics, alone and in combination, and measuring the number of viable bacteria at different time points. mdpi.comnih.gov Synergy is generally defined as a ≥ 2-log10 decrease in bacterial count with the combination compared to the most active single agent at 24 hours. asm.org Time-kill assays can also determine if a combination is bactericidal (causes bacterial death) or bacteriostatic (inhibits bacterial growth). jove.com
While both methods are valuable, they can sometimes yield different results for the same antibiotic combination and bacterial strain. nih.gov Therefore, using both methods can provide a more comprehensive understanding of the synergistic interaction.
Molecular Mechanisms Underlying Synergistic Effects
The primary proposed mechanism for the synergistic action of polymyxin B with other antibiotics is its ability to disrupt the outer membrane of Gram-negative bacteria. asm.orgamegroups.org Polymyxin B binds to the lipid A component of lipopolysaccharide (LPS) in the outer membrane, leading to increased membrane permeability. mdpi.com This disruption facilitates the entry of the second antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. asm.org This mechanism is particularly relevant for combinations with antibiotics that have intracellular targets, such as rifamycins and some agents used against Gram-positive bacteria. asm.orgnih.gov
Metabolomic studies have provided further insights into the molecular basis of synergy. For example, the combination of polymyxin B with cannabidiol (B1668261) against A. baumannii was found to cause major perturbations in bacterial membrane lipids and to disrupt pathways involved in cell envelope biogenesis, as well as DNA and RNA biosynthesis. nih.govuq.edu.au Similarly, the synergistic killing of P. aeruginosa by polymyxin B and amikacin was linked to the inhibition of cell envelope biogenesis, initially driven by polymyxin B and later by amikacin. asm.org In some cases, synergy may also involve the inhibition of efflux pumps by polymyxin B, preventing the bacterial cell from expelling the other antibiotic. asm.org
Enhanced Outer Membrane Permeation
The primary mechanism of action of Polymyxin B involves a direct interaction with the outer membrane of Gram-negative bacteria. patsnap.com This structure is typically a formidable barrier, but Polymyxin B is able to compromise its integrity. The process begins with an electrostatic attraction between the positively charged Polymyxin B molecules and the negatively charged phosphate (B84403) groups of the lipopolysaccharide (LPS) component in the outer membrane. drugbank.comnih.gov
This initial binding displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by cross-linking adjacent LPS molecules. patsnap.comdrugbank.com The displacement of these ions with the bulkier, polycationic Polymyxin B molecule destabilizes the outer membrane, leading to a significant increase in its permeability. patsnap.comnih.gov This phenomenon is often described as a "self-promoted uptake" mechanism, where Polymyxin B effectively disrupts the membrane, creating transient pores or channels that not only allow its own passage to the inner membrane but also facilitate the entry of other, often larger, antibiotic molecules that would otherwise be excluded. nih.govnih.govmdpi.com By compromising this critical barrier, Polymyxin B sensitizes the bacteria to the effects of the partner agent, which can then reach its intracellular or periplasmic target at a higher concentration. nih.gov This enhanced permeation is a cornerstone of the synergistic activity observed in combinations with antibiotics like rifampicin, minocycline (B592863), and various β-lactams. nih.govnih.gov
Perturbation of Bacterial Metabolic Pathways
Beyond simply increasing membrane permeability, Polymyxin B, particularly in combination with other agents, causes significant disruption to essential bacterial metabolic pathways. Metabolomic studies have revealed that these combinations can induce a more profound and rapid perturbation of the bacterial metabolome than either drug used alone. mdpi.comnih.gov
When used in combination with agents like cannabidiol, meropenem, or sulbactam, Polymyxin B has been shown to significantly disrupt pathways crucial for bacterial survival and replication. mdpi.comnih.gov These affected pathways include:
Cell Envelope Biogenesis : Combination therapies significantly impact the biosynthesis of essential cell envelope components, including lipopolysaccharide (LPS) and peptidoglycan. mdpi.comnih.govd-nb.info This disruption further weakens the bacterial protective layers.
Nucleotide Metabolism : The synthesis of purines and pyrimidines, the building blocks of DNA and RNA, is often severely perturbed. mdpi.com This interference with genetic material synthesis is a key mechanism contributing to the synergistic killing of bacteria.
Lipid and Fatty Acid Metabolism : A major perturbation in bacterial membrane lipids, such as glycerophospholipids and fatty acids, is frequently observed with combination treatments, often with minimal changes induced by the individual drugs. mdpi.comnih.govd-nb.info
Central Carbon Metabolism : Key energy-producing pathways like the pentose (B10789219) phosphate pathway, glycolysis/gluconeogenesis, and the tricarboxylic acid (TCA) cycle can be significantly disrupted by combination therapies. nih.gov
Amino Acid and Peptide Metabolism : The synthesis and transport of amino acids, vital for protein production, are also negatively affected. mdpi.comnih.govresearchgate.net
The following table summarizes the key metabolic pathways perturbed by Polymyxin B in synergistic combinations with other agents, as identified in metabolomic studies.
| Metabolic Pathway | Effect of Synergistic Combination | Bacterial Species Studied | Reference |
| Amino Sugar & Nucleotide Sugar Metabolism | Significant perturbation/disruption | Acinetobacter baumannii | mdpi.comnih.gov |
| Peptidoglycan & LPS Biosynthesis | Significant perturbation/disruption | Acinetobacter baumannii | mdpi.comnih.govd-nb.info |
| Purine (B94841) & Pyrimidine (B1678525) Metabolism | Major perturbation, inhibiting DNA/RNA synthesis | Acinetobacter baumannii | mdpi.com |
| Glycerophospholipid & Fatty Acid Metabolism | Major perturbation/disruption | Acinetobacter baumannii | mdpi.comnih.govmdpi.com |
| Central Carbon Metabolism (TCA, PPP, etc.) | Significant disruption | Acinetobacter baumannii | nih.gov |
| Biotin Metabolism | Consistent down-regulation | Acinetobacter baumannii | mdpi.com |
Factors Influencing Synergistic Outcomes (e.g., Species-Specificity, Strain-Specificity)
The effectiveness of synergistic antibiotic combinations involving Polymyxin B is not universal; it is heavily influenced by the specific bacterial species and even the particular strain being targeted. nih.gov This variability is rooted in the genetic and physiological differences among bacteria, particularly in the structure and modification of the bacterial outer membrane and the presence of specific resistance mechanisms. nih.govnih.gov
Species-Specificity: The intrinsic structure of the LPS, which is the primary target of Polymyxin B, varies significantly between different Gram-negative species. oup.com Some species, such as Burkholderia cepacia complex, are intrinsically resistant to Polymyxin B and are therefore poor candidates for synergistic combinations based on membrane permeabilization. oup.com Conversely, combinations that are highly effective against Acinetobacter baumannii may show less activity against Klebsiella pneumoniae or Escherichia coli, and vice versa. diva-portal.org For instance, a combination of Polymyxin B and ethylenediaminetetraacetic acid (EDTA) has demonstrated synergy against Pseudomonas aeruginosa. asm.org
Strain-Specificity: Even within a single species, synergistic outcomes can vary dramatically from one strain to another. This is often linked to acquired resistance mechanisms. For example, chromosomal mutations that lead to the modification of lipid A with cationic groups like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN) reduce the net negative charge of the LPS. oup.comnih.govfrontiersin.org This modification weakens the initial electrostatic binding of Polymyxin B, thereby diminishing its membrane-disrupting capability and, consequently, its ability to act synergistically.
Research has identified specific genetic markers associated with synergistic activity in certain strains. In a study on E. coli, synergy between Polymyxin B and minocycline was associated with mutations in genes related to efflux pumps (soxR, marB) and LPS synthesis (lpxB, lpxK). nih.gov Synergy with rifampin in the same study was linked to variations in the arnT gene, which is involved in lipid A modification. nih.gov Similarly, studies on K. pneumoniae have shown that the efficacy of Polymyxin B combinations with agents like fosfomycin (B1673569) or rifampicin can differ across strains producing different types of carbapenemase enzymes (e.g., KPC, NDM, OXA-48). diva-portal.org This highlights that the unique genetic profile of each bacterial strain is a critical determinant of the outcome of combination therapy.
The following table provides examples of synergistic combinations and the specific bacterial species or strains against which they have shown activity.
| Polymyxin B Combination | Synergistic Against | Key Findings/Associated Factors | Reference |
| Polymyxin B + Minocycline | Escherichia coli (NDM- and OXA-48-group-producing) | Synergy observed in 11/20 strains; associated with genes involved in efflux and LPS synthesis. | nih.gov |
| Polymyxin B + Rifampicin | Escherichia coli (NDM- and OXA-48-group-producing) | Synergy observed in 9/20 strains; associated with sequence variations in arnT. | nih.gov |
| Polymyxin B + Rifampicin | Klebsiella pneumoniae (Carbapenemase-producing) | Synergy shown against 4 of 5 strains with different carbapenemase types. | diva-portal.org |
| Polymyxin B + Fosfomycin | Klebsiella pneumoniae (Carbapenemase-producing) | Positive interaction observed against 4 of 5 strains. | diva-portal.org |
| Polymyxin B + Cannabidiol | Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa | Synergistic activity against both polymyxin-susceptible and -resistant isolates. | mdpi.com |
| Polymyxin B + Teixobactin | Acinetobacter baumannii | Significant synergy against polymyxin-susceptible and -resistant strains, but not LPS-deficient variants. | d-nb.info |
Future Directions and Emerging Research Avenues for Polymyxin B Sulphate
Elucidation of Remaining Biological Mechanisms
While the primary antibacterial mechanism of Polymyxin (B74138) B is the disruption of the outer membrane of Gram-negative bacteria, ongoing research seeks to unravel its more subtle and complex biological effects. Beyond direct bactericidal activity, Polymyxin B is known to possess immunomodulatory properties. d-nb.info Studies have shown that it can modulate the production of inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), in response to bacterial infection. researchgate.netnih.gov For instance, in models of Klebsiella pneumoniae infection, Polymyxin B demonstrated a greater reduction in cytokine expression compared to other antibiotics. researchgate.netnih.gov
Further investigation into these non-canonical mechanisms is crucial. A key area of interest is the interaction of Polymyxin B with host cell components. Research has indicated that Polymyxin B can induce mitochondrial superoxide (B77818) formation in macrophage-like and neutrophil-like cells, suggesting a pro-apoptotic effect on certain immune cells. researchgate.net Understanding these interactions in greater detail could lead to therapeutic strategies that harness the immunomodulatory effects of Polymyxin B to improve patient outcomes, independent of its direct antibacterial action. The ability of Polymyxin B to neutralize the immunostimulatory properties of bacterial components like lipopolysaccharide (LPS) is another area of active research, with studies aiming to determine the extent and limitations of this neutralization. plos.org
Advanced Strategies for Overcoming Resistance
The emergence of Polymyxin B resistance poses a significant threat to its clinical utility. Bacteria have developed various mechanisms to evade the action of polymyxins, primarily through modifications of the lipopolysaccharide (LPS) in their outer membrane. nih.govfrontiersin.org These modifications, often involving the addition of phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A, reduce the net negative charge of the bacterial surface, thereby weakening the electrostatic interaction with the cationic Polymyxin B molecule. nih.govscielo.br
Several advanced strategies are being explored to counteract these resistance mechanisms:
Combination Therapies: Combining Polymyxin B with other antimicrobial agents is a promising approach to overcome resistance. nih.govesiculture.com Synergistic effects have been observed with various antibiotics, including carbapenems, rifampicin (B610482), and fusidic acid. nih.govfrontiersin.org For example, the combination of Polymyxin B with fusidic acid has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of Polymyxin B against resistant strains of Klebsiella pneumoniae and Escherichia coli. frontiersin.org
Targeting Resistance Mechanisms: Research is also focused on developing agents that can directly inhibit the bacterial enzymes responsible for LPS modification. By blocking these resistance pathways, it may be possible to restore the susceptibility of resistant strains to Polymyxin B.
Novel Adjuvants: The use of non-antibiotic compounds, or adjuvants, to enhance the activity of Polymyxin B is another area of investigation. For instance, the antiretroviral drug zidovudine (B1683550) has shown synergistic killing activity with Polymyxin B against multidrug-resistant K. pneumoniae. asm.org Similarly, the antineoplastic drug mitotane (B1677208) has demonstrated synergy with Polymyxin B against resistant Gram-negative bacteria. mdpi.com
| Strategy | Mechanism | Example |
| Combination Therapy | Synergistic killing of bacteria | Polymyxin B + Fusidic Acid |
| Targeting Resistance | Inhibition of LPS modification enzymes | Under investigation |
| Novel Adjuvants | Enhancement of Polymyxin B activity | Polymyxin B + Zidovudine |
Rational Design of Next-Generation Polymyxins
A major focus of future research is the rational design of novel polymyxin analogues with improved therapeutic profiles. nih.govresearcher.life The goal is to create derivatives that retain or enhance the antibacterial potency of Polymyxin B while reducing its associated nephrotoxicity. nih.govresearchgate.netbvsalud.org This involves a detailed understanding of the structure-activity relationship (SAR) of the polymyxin molecule. researcher.lifemdpi.com
Key areas of modification include:
The N-terminal Fatty Acyl Chain: Altering the length and structure of the fatty acyl tail can impact both antibacterial activity and toxicity. bvsalud.org
The Linear Tripeptide Segment: Changes in this portion of the molecule can also affect its biological properties. researchgate.net
Several promising next-generation polymyxins are in various stages of development. acs.orgfrontiersin.org For example, NAB739 is a novel derivative with a modified linear segment that has shown reduced nephrotoxicity in preclinical studies. researchgate.netsciencebusiness.net Another analogue, SPR741, has been designed to primarily act as an outer membrane permeabilizer, with minimal intrinsic antibacterial activity, making it a potential candidate for combination therapies. researchgate.netpreprints.org QPX9003 is another promising analogue that resulted from a focused SAR study and is currently in clinical trials. acs.org
| Analogue | Key Feature | Potential Advantage |
| NAB739 | Modified linear segment | Reduced nephrotoxicity |
| SPR741 | Outer membrane permeabilizer | Potentiates other antibiotics |
| QPX9003 | Optimized structure based on SAR | Improved therapeutic profile |
Exploration of Novel Biosynthetic Pathways and Engineering Approaches
The production of Polymyxin B and its analogues is a complex process. Polymyxins are synthesized by nonribosomal peptide synthetases (NRPSs), large multi-enzyme complexes found in bacteria such as Paenibacillus polymyxa. wikipedia.orgresearchgate.net Future research is aimed at harnessing and engineering these biosynthetic pathways to produce novel and improved polymyxin derivatives. jmb.or.krkoreascience.krresearchgate.net
Key research avenues include:
Heterologous Expression: The transfer of the polymyxin biosynthetic gene cluster into a more genetically tractable host, such as Bacillus subtilis, can facilitate the production and engineering of polymyxins. jmb.or.krkoreascience.krnih.gov This approach allows for greater control over the production process and can lead to higher yields. nih.gov
Domain Swapping and Genetic Engineering: By modifying the domains within the NRPS enzymes, researchers can alter the amino acid sequence of the resulting polymyxin. jmb.or.krkoreascience.krresearchgate.netresearchgate.net This "domain swapping" technique has been successfully used to produce different polymyxin variants, including Polymyxin B and Polymyxin E (colistin), in a heterologous host. jmb.or.krkoreascience.kr
Synthetic Biology Approaches: The application of synthetic biology principles can enable the design and construction of entirely new biosynthetic pathways for the production of novel lipopeptide antibiotics with tailored properties. researchgate.net
Development of Refined Analytical Tools for Research
Advancements in analytical techniques are crucial for supporting research into Polymyxin B and its analogues. nih.govrsu.lv Accurate and sensitive methods are needed to quantify polymyxin concentrations in biological fluids, which is essential for pharmacokinetic and pharmacodynamic studies. oup.comnih.govresearchgate.net
Current analytical methods include:
High-Performance Liquid Chromatography (HPLC): HPLC-based methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, are widely used for the analysis of polymyxins. oup.comnih.govmdpi.com However, the analysis of Polymyxin B can be challenging due to its complex structure and the presence of multiple components. rsu.lvoup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of Polymyxin B and its various components in complex biological matrices like plasma. nih.govresearchgate.net
The development of more robust, rapid, and cost-effective analytical methods will be critical for advancing polymyxin research. This includes the development of improved sample preparation techniques and more efficient chromatographic separations to accurately measure the different components of Polymyxin B. nih.gov
Preclinical Investigations into Combination Therapy Optimization
While combination therapy holds great promise, optimizing these regimens requires extensive preclinical investigation. nih.govresearchgate.net The goal is to identify the most effective combinations, determine optimal dosing strategies, and understand the underlying mechanisms of synergy. researchgate.netnih.gov
Preclinical studies, including in vitro time-kill assays and in vivo animal models, are essential for evaluating the efficacy of different Polymyxin B combinations against a range of multidrug-resistant pathogens. asm.orgijccm.org These studies help to:
Identify Synergistic Interactions: Determine which antibiotics work best in combination with Polymyxin B to enhance bacterial killing and prevent the emergence of resistance. frontiersin.orgmdpi.com
Elucidate Mechanisms of Synergy: Understand how the combined action of two or more drugs leads to an enhanced therapeutic effect. For example, Polymyxin B can disrupt the outer membrane of bacteria, thereby increasing the penetration of other antibiotics to their intracellular targets. nih.govnih.gov
Inform Clinical Trial Design: Provide the necessary data to design robust clinical trials to evaluate the efficacy and safety of promising combination therapies in humans. researchgate.net
Recent preclinical studies have explored a wide range of Polymyxin B combinations, including those with meropenem (B701), sulbactam, and tigecycline (B611373), against challenging pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. researchgate.netnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standardized protocols for determining the minimum inhibitory concentration (MIC) of Polymyxin B sulphate against multidrug-resistant Gram-negative bacteria?
- Methodological Answer : MIC determination should follow Clinical and Laboratory Standards Institute (CLSI) guidelines. Use broth microdilution with cation-adjusted Mueller-Hinton broth, as this minimizes cation interference with polymyxins . Include quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) and validate results against literature data. Note that agar dilution methods may underestimate MIC due to poor diffusion of polymyxins .
Q. How should researchers address discrepancies in Polymyxin B sulphate’s cytotoxicity data across in vitro studies?
- Methodological Answer : Variations often arise from differences in cell lines, exposure times, or endotoxin contamination. Standardize protocols by:
- Using primary human renal proximal tubular cells (RPTECs) for nephrotoxicity studies.
- Including endotoxin-free controls (e.g., Limulus Amebocyte Lysate assay).
- Reporting exact concentrations (µg/mL) and exposure durations. Cross-reference with cytotoxicity mechanisms outlined in studies using fluorescence-based apoptosis assays .
Q. What are the critical steps for synthesizing and characterizing Polymyxin B sulphate in laboratory settings?
- Methodological Answer :
- Synthesis : Follow solid-phase peptide synthesis (SPPS) with Fmoc chemistry, ensuring proper protection of reactive groups (e.g., Dab residues). Purify via reversed-phase HPLC .
- Characterization : Use LC-MS for molecular weight confirmation (expected m/z ~1301.56) and NMR (¹H, ¹³C) to verify cyclic heptapeptide structure. Purity should exceed 95% by HPLC (C18 column, 0.1% TFA/ACN gradient) .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study Polymyxin B sulphate’s synergism with other antibiotics?
- Methodological Answer :
- Use checkerboard assays or time-kill kinetics to quantify synergy (FIC index ≤0.5). Prioritize combinations with carbapenems or aminoglycosides, as these exhibit clinically relevant synergism against Acinetobacter baumannii .
- Include mechanistic studies (e.g., outer membrane permeability assays with fluorescent probes like N-phenyl-1-naphthylamine) to validate synergy pathways .
Q. What strategies are recommended for resolving contradictory data on Polymyxin B sulphate’s mechanism of bacterial membrane disruption?
- Methodological Answer :
- Combine biophysical techniques:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid A (KD values typically <1 µM).
- Electron Microscopy : Visualize membrane blebbing in E. coli treated with sub-MIC concentrations.
- Calcein Leakage Assays : Quantify liposome destabilization using fluorescent dyes .
- Reconcile discrepancies by standardizing lipid composition (e.g., 70% phosphatidylethanolamine, 30% phosphatidylglycerol) in model membranes .
Q. How should researchers design in vivo studies to evaluate Polymyxin B sulphate’s nephrotoxicity while controlling for confounding variables?
- Methodological Answer :
- Use murine models with controlled hydration status and standardized dosing (e.g., 5 mg/kg/day IV). Monitor serum creatinine, blood urea nitrogen (BUN), and kidney histopathology.
- Control for endotoxin-induced inflammation via LPS-neutralizing agents. Include pharmacokinetic analyses (AUC/MIC ratios) to correlate exposure with toxicity .
Data Presentation and Reproducibility Guidelines
-
Table 1 : Key Physicochemical Properties of Polymyxin B Sulphate
Critical Considerations for Manuscript Preparation
- Avoid Common Errors : Do not omit batch-to-batch variability data in synthesis studies. Report polymorphic forms (e.g., sulfate salt vs. free base) explicitly .
- Ethical Reporting : Disclose conflicts of interest if using commercially sourced Polymyxin B sulphate. Adhere to ARRIVE guidelines for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
